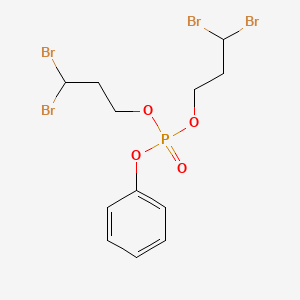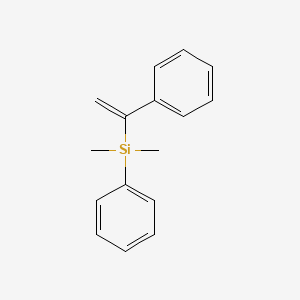![molecular formula C10H10N4O2S B14501558 S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine CAS No. 63321-85-7](/img/structure/B14501558.png)
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine typically involves the diazotization of 4-cyanophenylamine followed by coupling with L-cysteine. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4-cyanophenylamine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with L-cysteine in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo isomerization, which affects the compound’s binding affinity and activity. This isomerization can lead to changes in the electronic and steric properties of the compound, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties.
Diazenylium: An inorganic cation with a diazenyl group, used in interstellar chemistry studies.
Uniqueness
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine is unique due to the presence of both the diazenyl group and the L-cysteine moiety. This combination allows for specific interactions with biological molecules, making it a valuable compound for research in biochemistry and medicine.
Propiedades
Número CAS |
63321-85-7 |
|---|---|
Fórmula molecular |
C10H10N4O2S |
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(4-cyanophenyl)diazenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10N4O2S/c11-5-7-1-3-8(4-2-7)13-14-17-6-9(12)10(15)16/h1-4,9H,6,12H2,(H,15,16)/t9-/m0/s1 |
Clave InChI |
URNLBPYPSKNKNE-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC=C1C#N)N=NSC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1C#N)N=NSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



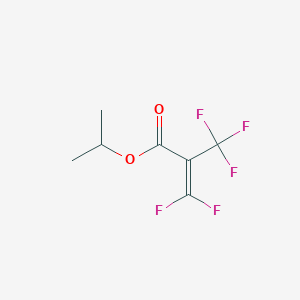
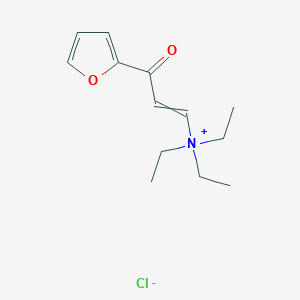
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
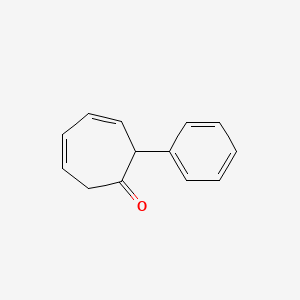
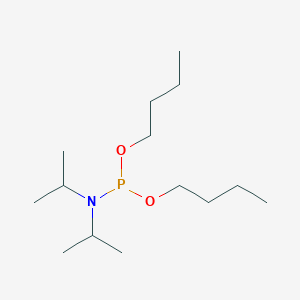

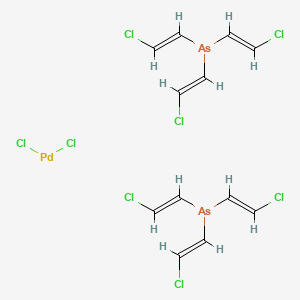

![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
